molecular formula C13H18N4OS B6423685 7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1967637-74-6

7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B6423685
CAS No.: 1967637-74-6
M. Wt: 278.38 g/mol
InChI Key: PAKFZNJNDGZJRC-UHFFFAOYSA-N
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Description

7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.12013238 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an enzyme found in Mycobacterium tuberculosis and plays a crucial role in its energy metabolism .

Mode of Action

This compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound affects the biochemical pathway related to the energy metabolism of Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the ATP production process, leading to energy depletion in the bacteria .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against different strains of mycobacterium tuberculosis varies, which may suggest differences in absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in ATP depletion in Mycobacterium tuberculosis, leading to its inability to survive and reproduce . The compound has been found to be most active against all strains with ATP IC50 values from 6 to 18 μM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness varies among different strains of Mycobacterium tuberculosis, which may be attributed to the different expression levels of the Cyt-bd-encoding genes in these strains .

Biochemical Analysis

Biochemical Properties

7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome bd oxidase (Cyt-bd), an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . This compound inhibits Cyt-bd, leading to a depletion of ATP levels in the bacteria. Additionally, this compound has been shown to interact with other proteins involved in cellular metabolism, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In Mycobacterium tuberculosis, this compound disrupts the electron transport chain, leading to reduced ATP production and impaired cellular metabolism . This disruption affects cell signaling pathways, gene expression, and overall cellular function. In mammalian cells, this compound has been observed to influence cell proliferation and apoptosis, indicating its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with key biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing gene expression. These interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form, potentially altering its activity and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cytochrome bd oxidase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of cytochrome bd oxidase affects the electron transport chain, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may influence other metabolic pathways, further impacting cellular function and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites . Once inside the cell, this compound may accumulate in certain compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization affects its activity and interactions with biomolecules, contributing to its overall biochemical effects.

Properties

IUPAC Name

7-methyl-N-(2-morpholin-4-ylethyl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-10-8-19-12-11(10)15-9-16-13(12)14-2-3-17-4-6-18-7-5-17/h8-9H,2-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKFZNJNDGZJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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